N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been associated with a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
The exact interaction would depend on the specific target and the structure of the compound .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect a variety of pathways related to their biological activities .
Pharmacokinetics
A study on similar compounds indicated a favourable pharmacokinetic profile .
Result of Action
Similar compounds have shown promising activity against certain bacterial strains .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .
Preparation Methods
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as triethylamine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a simpler structure.
Ritonavir: An antiretroviral drug with a more complex structure.
Abafungin: An antifungal drug with a different substitution pattern on the thiazole ring.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-14-5-6-15(2)19-17(14)22-21(29-19)26(8-7-25-9-11-28-12-10-25)20(27)18-16(3)13-24(4)23-18;/h5-6,13H,7-12H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPDYUMUCMLQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=NN(C=C4C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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